Hyrtial

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

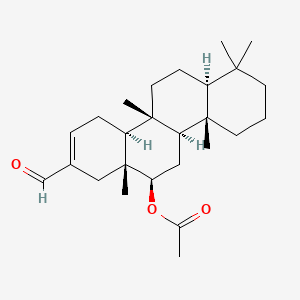

Hyrtial is a scalarane sesterterpenoid with formula C26H40O3, originally isolated from the marine sponge Hyrtios erecta. It has a role as a marine metabolite. It is a scalarane sesterterpenoid, an enal and an acetate ester.

常见问题

Basic Research Questions

Q. What foundational steps ensure reproducibility in Hyrtial synthesis protocols?

- Methodological Answer : Design experiments with detailed documentation of reaction conditions (e.g., temperature, catalysts, solvents) and validate purity via chromatographic techniques (HPLC, GC-MS). Include control groups and replicate trials to confirm consistency. Provide raw data and calibration standards in supplementary materials for peer verification .

Q. How to identify gaps in this compound’s pharmacological mechanisms during literature reviews?

- Methodological Answer : Systematically catalog existing studies using databases like PubMed and Scopus, focusing on contradictory findings or understudied pathways (e.g., cytochrome P450 interactions). Apply inclusion/exclusion criteria to filter studies by assay type (e.g., in vitro vs. in vivo) and prioritize mechanistic studies lacking dose-response data .

Q. Which analytical techniques are critical for characterizing this compound’s structural properties?

- Methodological Answer : Combine NMR spectroscopy for stereochemical analysis, X-ray crystallography for 3D conformation, and FT-IR for functional group identification. Cross-validate results with mass spectrometry to confirm molecular weight and fragmentation patterns .

Q. How to formulate hypothesis-driven research questions for this compound’s bioactivity?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. Example: “Does this compound (Intervention) inhibit tumor growth (Outcome) in murine models (Population) compared to cisplatin (Comparison) over 28 days (Time)?” Refine hypotheses using pilot data on cytotoxicity thresholds .

Q. What statistical methods suit preliminary this compound toxicity assessments?

- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed data. Use Kaplan-Meier survival analysis for longitudinal toxicity studies, reporting hazard ratios with 95% confidence intervals. Power calculations should guide sample size to avoid Type II errors .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and metabolite formation. Use microdialysis or PET imaging to quantify this compound concentrations in target tissues. Reconcile discrepancies by modeling in vitro assay conditions (e.g., protein binding) to mimic in vivo environments .

Q. Which advanced spectroscopic methods elucidate this compound’s interaction with biological targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics or cryo-EM to visualize ligand-receptor complexes. Synchrotron radiation-assisted XAS can map metal coordination sites in metalloenzyme interactions .

Q. How to integrate multi-omics data in studying this compound’s metabolic pathways?

- Methodological Answer : Use systems biology tools (e.g., MetaboAnalyst, KEGG Mapper) to correlate transcriptomic, proteomic, and metabolomic datasets. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes influenced by this compound exposure .

Q. What strategies ensure rigor in longitudinal studies of this compound’s stability?

- Methodological Answer : Implement accelerated stability testing under varied pH, temperature, and humidity conditions. Monitor degradation products via LC-MS/MS and apply Arrhenius kinetics to predict shelf life. Blind analysts to sample groups to reduce bias .

Q. How to apply computational modeling to this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities against target proteins. Validate with molecular dynamics simulations (GROMACS) to assess conformational stability. Use QSAR models to prioritize derivatives for synthesis .

Q. Guidelines for Methodological Rigor

- Data Contradictions : Triangulate findings via orthogonal assays (e.g., SPR + ITC for binding affinity) and meta-analysis .

- Reproducibility : Share protocols on platforms like Protocols.io and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : For human cell line studies, obtain IRB approval and document consent procedures per Declaration of Helsinki guidelines .

属性

CAS 编号 |

97889-56-0 |

|---|---|

分子式 |

C26H40O3 |

分子量 |

400.6 g/mol |

IUPAC 名称 |

[(4aS,4bR,6R,6aR,10aS,10bR,12aS)-8-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] acetate |

InChI |

InChI=1S/C26H40O3/c1-17(28)29-22-14-21-24(4)12-7-11-23(2,3)19(24)10-13-25(21,5)20-9-8-18(16-27)15-26(20,22)6/h8,16,19-22H,7,9-15H2,1-6H3/t19-,20-,21+,22+,24-,25-,26+/m0/s1 |

InChI 键 |

PTMXVTMFEPDKJQ-GAZMYWJLSA-N |

SMILES |

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(CC(=CC4)C=O)C)C)(C)C)C |

手性 SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1(CC(=CC4)C=O)C)C)(C)C)C |

规范 SMILES |

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(CC(=CC4)C=O)C)C)(C)C)C |

同义词 |

hyrtial |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。